N-(4-(2-oxo-2-((4-sulfamoylphenyl)amino)ethyl)thiazol-2-yl)cinnamamide
Overview
Description
N-(4-(2-oxo-2-((4-sulfamoylphenyl)amino)ethyl)thiazol-2-yl)cinnamamide is a complex organic compound that features a thiazole ring, a cinnamamide moiety, and a sulfonamide group. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-oxo-2-((4-sulfamoylphenyl)amino)ethyl)thiazol-2-yl)cinnamamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the thiazole derivative with sulfonyl chlorides under basic conditions.
Attachment of the Cinnamamide Moiety: The final step involves coupling the thiazole-sulfonamide intermediate with cinnamic acid derivatives using amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using batch processes.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-oxo-2-((4-sulfamoylphenyl)amino)ethyl)thiazol-2-yl)cinnamamide can undergo various chemical reactions:
Oxidation: The thiazole ring can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the cinnamamide moiety can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-(4-(2-oxo-2-((4-sulfamoylphenyl)amino)ethyl)thiazol-2-yl)cinnamamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to inhibit certain enzymes and pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(4-(2-oxo-2-((4-sulfamoylphenyl)amino)ethyl)thiazol-2-yl)cinnamamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as carbonic anhydrase, which is involved in various physiological processes.
Pathway Modulation: It can modulate signaling pathways related to cell proliferation and apoptosis, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like 2,4-disubstituted thiazoles which also exhibit a wide range of biological activities.
Sulfonamides: Similar to other sulfonamide-based drugs that are used as antibiotics and diuretics.
Cinnamamide Derivatives: Compounds with cinnamamide moieties that are known for their anti-inflammatory and anticancer properties.
Uniqueness
N-(4-(2-oxo-2-((4-sulfamoylphenyl)amino)ethyl)thiazol-2-yl)cinnamamide is unique due to its combination of a thiazole ring, sulfonamide group, and cinnamamide moiety, which together contribute to its diverse biological activities and potential therapeutic applications.
Properties
IUPAC Name |
(E)-N-[4-[2-oxo-2-(4-sulfamoylanilino)ethyl]-1,3-thiazol-2-yl]-3-phenylprop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4S2/c21-30(27,28)17-9-7-15(8-10-17)22-19(26)12-16-13-29-20(23-16)24-18(25)11-6-14-4-2-1-3-5-14/h1-11,13H,12H2,(H,22,26)(H2,21,27,28)(H,23,24,25)/b11-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVFQHWAQTYNVTJ-IZZDOVSWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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